Methyl 4-fluorobenzoate
Overview
Description
Methyl 4-fluorobenzoate, also known as p-fluorobenzoic acid methyl ester, is an organic compound with the chemical formula C8H7FO2. It is characterized by a benzene ring substituted with a fluorine atom at the para position and an ester functional group. This compound is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
Methyl 4-fluorobenzoate is a chemical compound with the formula C8H7FO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a cn- or conh2-substituted benzyl moiety . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
through pathways that include a 1,6-dioxygenation reaction to yield fluoromuconic acids
Result of Action
Its role in the synthesis of trisubstituted imidazole derivatives suggests it may have potential applications in the development of new pharmaceuticals
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with methanol under acidic conditions . The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Various substituted benzoates.
Reduction: 4-fluorobenzyl alcohol.
Hydrolysis: 4-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-fluorobenzoate is extensively used in scientific research due to its versatility:
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a key intermediate in the production of drugs with antidepressant and antipsychotic properties.
Industry: It is employed in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
Methyl 3-fluorobenzoate: Similar structure but with the fluorine atom at the meta position.
Ethyl 4-fluorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: Methyl 4-fluorobenzoate is unique due to the presence of the fluorine atom at the para position, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBQGULDWDIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193309 | |
Record name | Methyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-33-8 | |
Record name | Methyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-fluorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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